molecular formula C11H8Cl2N4OS B13998016 6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 64253-64-1

6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B13998016
CAS No.: 64253-64-1
M. Wt: 315.2 g/mol
InChI Key: CHRHAJFXLCCIMU-UHFFFAOYSA-N
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Description

6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine core It is characterized by the presence of an amino group, a dichlorophenyl group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with thiourea and an appropriate amine under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5-butyl-2-sulfanylidene-3H-pyrimidine-4-carboxylic acid
  • 6-amino-9-cyclopentyl-1H-purine-2-thione
  • 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate

Uniqueness

6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties

Properties

CAS No.

64253-64-1

Molecular Formula

C11H8Cl2N4OS

Molecular Weight

315.2 g/mol

IUPAC Name

6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H8Cl2N4OS/c12-6-2-1-5(3-7(6)13)4-15-8-9(14)16-11(19)17-10(8)18/h1-4H,(H4,14,16,17,18,19)

InChI Key

CHRHAJFXLCCIMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NC2=C(NC(=S)NC2=O)N)Cl)Cl

Origin of Product

United States

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